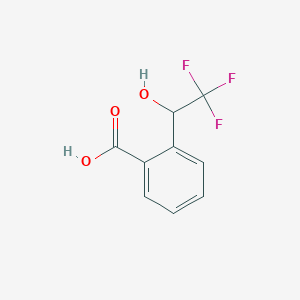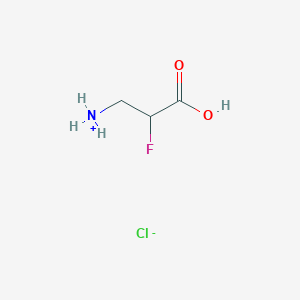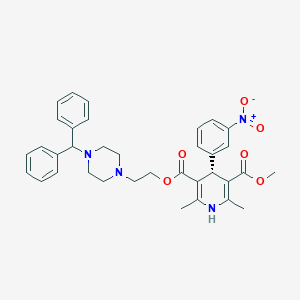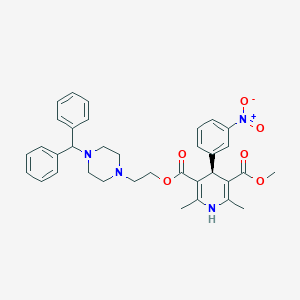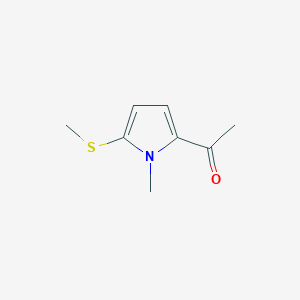
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is a chemical compound that belongs to the class of pyrroles. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis or cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, it has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone in lab experiments is its potential anticancer properties. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a drug.
Direcciones Futuras
There are many future directions for research involving 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone. One possible direction is to further investigate its mechanism of action and potential applications in cancer research. Additionally, it may be useful to explore its anti-inflammatory properties and potential applications in the treatment of inflammatory diseases. Further research is also needed to evaluate its safety and efficacy as a drug.
Métodos De Síntesis
The synthesis of 1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone involves the reaction of 1-methyl-5-(methylthio)-1H-pyrrole-2-carbaldehyde with ethyl acetate in the presence of a base catalyst. This reaction results in the formation of the desired compound in good yield.
Aplicaciones Científicas De Investigación
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone has been used in various scientific research applications. It has been found to have potential anticancer properties and has been used in cancer research. Additionally, it has been used in the development of new drugs for the treatment of various diseases.
Propiedades
Número CAS |
156210-71-8 |
|---|---|
Nombre del producto |
1-(1-Methyl-5-(methylthio)-1H-pyrrol-2-yl)ethanone |
Fórmula molecular |
C8H11NOS |
Peso molecular |
169.25 g/mol |
Nombre IUPAC |
1-(1-methyl-5-methylsulfanylpyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-6(10)7-4-5-8(11-3)9(7)2/h4-5H,1-3H3 |
Clave InChI |
IWCCUGSDQZIIER-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(N1C)SC |
SMILES canónico |
CC(=O)C1=CC=C(N1C)SC |
Sinónimos |
Ethanone, 1-[1-methyl-5-(methylthio)-1H-pyrrol-2-yl]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



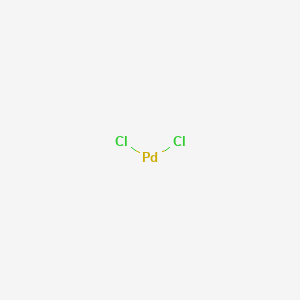
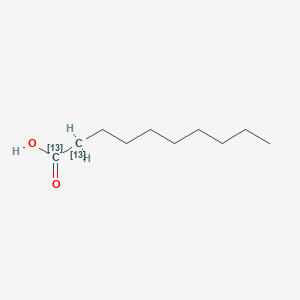
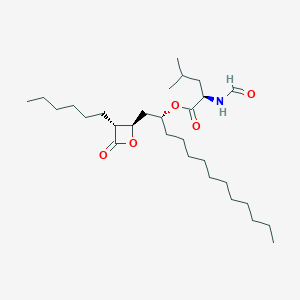
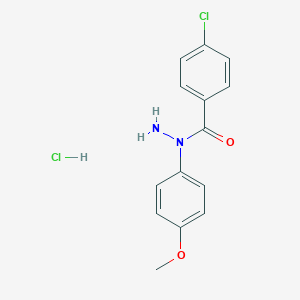
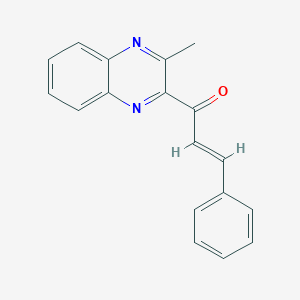
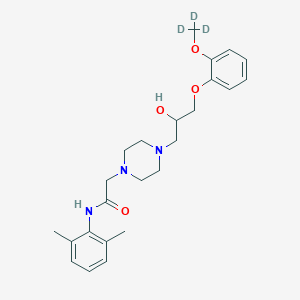
![4'-(Dibromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B129259.png)
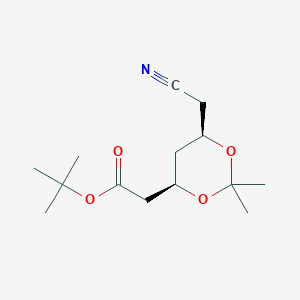
![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B129267.png)
